molecular formula C15H19F2NO2 B1655926 3-Pyrrolidinecarboxylic acid, 4-(2,4-difluorophenyl)-1-(1,1-dimethylethyl)-, (3R,4S)- CAS No. 455957-95-6

3-Pyrrolidinecarboxylic acid, 4-(2,4-difluorophenyl)-1-(1,1-dimethylethyl)-, (3R,4S)-

Cat. No.: B1655926
CAS No.: 455957-95-6
M. Wt: 283.31
InChI Key: VREKTDQOMSTPDN-NEPJUHHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Pyrrolidinecarboxylic acid, 4-(2,4-difluorophenyl)-1-(1,1-dimethylethyl)-, (3R,4S)- is a chiral compound with a pyrrolidine ring substituted with a tert-butyl group and a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyrrolidinecarboxylic acid, 4-(2,4-difluorophenyl)-1-(1,1-dimethylethyl)-, (3R,4S)- typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Introduction of the Tert-butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides under basic conditions.

    Attachment of the Difluorophenyl Group: The difluorophenyl group is introduced through a nucleophilic aromatic substitution reaction using a difluorobenzene derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

3-Pyrrolidinecarboxylic acid, 4-(2,4-difluorophenyl)-1-(1,1-dimethylethyl)-, (3R,4S)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

3-Pyrrolidinecarboxylic acid, 4-(2,4-difluorophenyl)-1-(1,1-dimethylethyl)-, (3R,4S)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 3-Pyrrolidinecarboxylic acid, 4-(2,4-difluorophenyl)-1-(1,1-dimethylethyl)-, (3R,4S)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3S,4R)-1-Tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid: A stereoisomer with different spatial arrangement of substituents.

    4,4’-Dichlorobenzophenone: A compound with a similar aromatic substitution pattern but different core structure.

    Cresol: An aromatic compound with similar functional groups but different overall structure.

Uniqueness

3-Pyrrolidinecarboxylic acid, 4-(2,4-difluorophenyl)-1-(1,1-dimethylethyl)-, (3R,4S)- is unique due to its specific chiral configuration and the presence of both tert-butyl and difluorophenyl groups

Properties

CAS No.

455957-95-6

Molecular Formula

C15H19F2NO2

Molecular Weight

283.31

IUPAC Name

(3R,4S)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C15H19F2NO2/c1-15(2,3)18-7-11(12(8-18)14(19)20)10-5-4-9(16)6-13(10)17/h4-6,11-12H,7-8H2,1-3H3,(H,19,20)/t11-,12+/m1/s1

InChI Key

VREKTDQOMSTPDN-NEPJUHHUSA-N

Isomeric SMILES

CC(C)(C)N1C[C@@H]([C@H](C1)C(=O)O)C2=C(C=C(C=C2)F)F

SMILES

CC(C)(C)N1CC(C(C1)C(=O)O)C2=C(C=C(C=C2)F)F

Canonical SMILES

CC(C)(C)N1CC(C(C1)C(=O)O)C2=C(C=C(C=C2)F)F

Origin of Product

United States

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